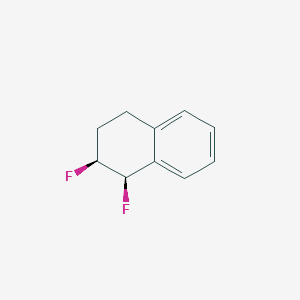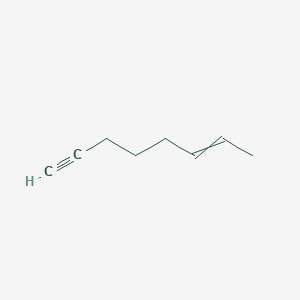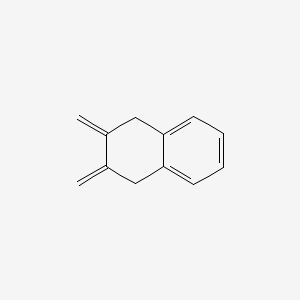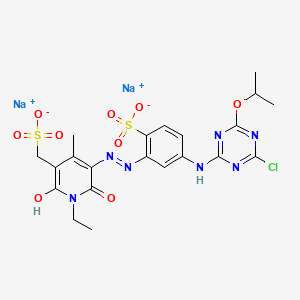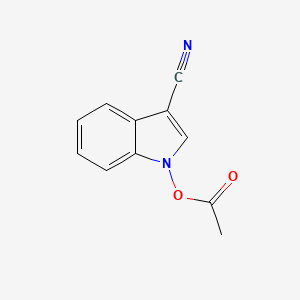
1-(Acetyloxy)-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Acetyloxy)-1H-indole-3-carbonitrile is an organic compound that features an indole core substituted with an acetyloxy group and a carbonitrile group. The indole structure is a common motif in many natural and synthetic compounds, known for its wide range of biological activities.
Preparation Methods
One common method is the acetylation of an indole-3-carbonitrile using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve heating the mixture to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Acetyloxy)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the acetyloxy group or to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Acetyloxy)-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s indole core makes it a candidate for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Acetyloxy)-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The acetyloxy group can be hydrolyzed to release acetic acid, which may participate in further biochemical reactions. The indole core can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The carbonitrile group can also participate in reactions that modify the compound’s biological activity .
Comparison with Similar Compounds
1-(Acetyloxy)-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1-(Acetyloxy)-2-propanone: Another compound with an acetyloxy group, used in different chemical contexts. The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
CAS No. |
69111-89-3 |
|---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
(3-cyanoindol-1-yl) acetate |
InChI |
InChI=1S/C11H8N2O2/c1-8(14)15-13-7-9(6-12)10-4-2-3-5-11(10)13/h2-5,7H,1H3 |
InChI Key |
YQVBPQKNEHCVQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C=C(C2=CC=CC=C21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


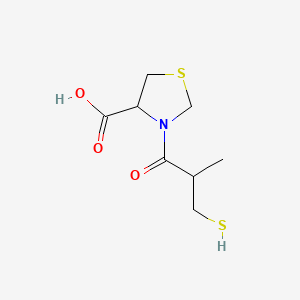
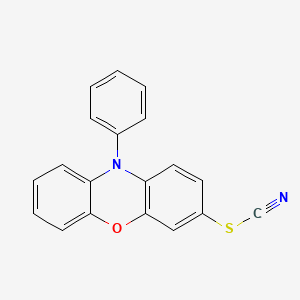
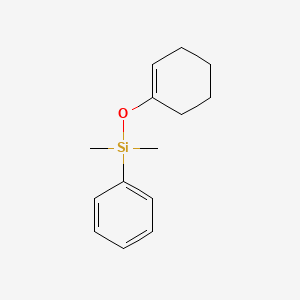
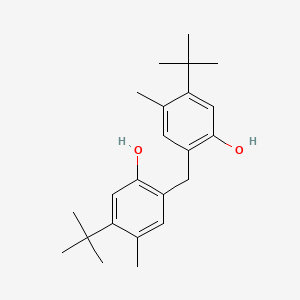
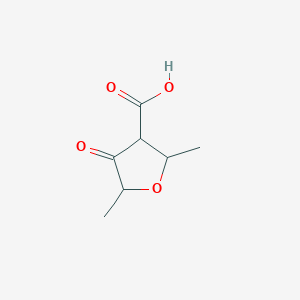
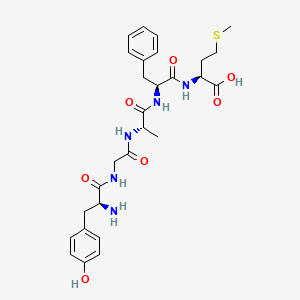
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)
